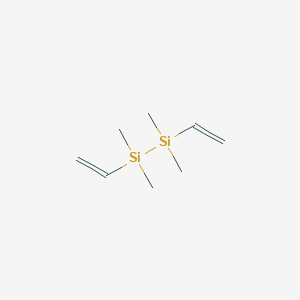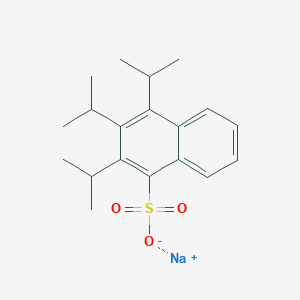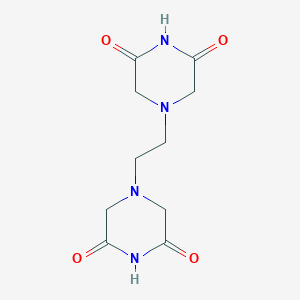
1-(Difluoromethoxy)-4-methylbenzene
Vue d'ensemble
Description
1-(Difluoromethoxy)-4-methylbenzene is a fluorinated aromatic compound. The specific details of its introduction in scientific literature were not directly found, but related compounds and their chemistry have been extensively studied.
Synthesis Analysis
- The synthesis of similar fluorinated benzene derivatives, like 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves aromatic nucleophilic substitution reactions. For example, this compound was synthesized using lithium dimesitylphosphide and hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
- The molecular structure of related fluorobenzene compounds, like 1,4-difluorobenzene, has been determined using methods like gas electron diffraction and liquid crystal NMR, revealing precise interatomic distances and bond angles (Brown, McCaffrey, Wann, & Rankin, 2008).
Chemical Reactions and Properties
- In the context of similar fluorobenzene compounds, reactions such as Friedel-Crafts alkylations have been observed. For instance, trifluoromethanesulfonic acid was used to catalyze alkylations of 1,2,4-trimethoxybenzene with various aldehydes (Wilsdorf, Leichnitz, & Reissig, 2013).
Physical Properties Analysis
- Fluorobenzenes like 1,4-difluorobenzene exhibit specific crystal structures influenced by C–H⋯F–C interactions and layered monoclinic structures, as seen in the crystal structure analysis of related compounds (Thalladi et al., 1998).
Chemical Properties Analysis
- The electrochemical properties of fluorinated aromatic compounds, such as 1,4-difluorobenzene, have been studied. They exhibit unique redox properties and electrochemical behavior, which can be significant in various chemical reactions (Momota, Mukai, Kato, & Morita, 1998).
Applications De Recherche Scientifique
Application in Pulmonary Fibrosis Research
- Summary of the Application: DGM has been used in research related to Idiopathic Pulmonary Fibrosis (IPF), a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
- Methods of Application or Experimental Procedures: The research involved the stimulation of in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming Growth Factor-β1 (TGF-β1). DGM treatment was then applied, and the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ was observed. In addition, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment .
- Results or Outcomes: The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Application in Palladium-Catalyzed Direct Arylations
- Summary of the Application: The compound 1-bromo-4-(difluoromethoxy)benzene has been used in the direct arylation of heteroarenes using palladium catalysis .
- Methods of Application or Experimental Procedures: The research involved the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Application in Pharmaceutical Chemistry
- Summary of the Application: The electron-withdrawing difluoromethoxy group is becoming increasingly important in modern crop protection and pharmaceutical chemistry .
- Methods of Application or Experimental Procedures: The difluoromethoxy group can protect an aromatic ring system against oxidative or electrophilic attacks .
- Results or Outcomes: Many important drugs contain a difluoromethoxybenzene unit .
Application in Direct Arylations of Heteroarenes
- Summary of the Application: The compound 1-bromo-4-(difluoromethoxy)benzene has been used in the direct arylation of heteroarenes using palladium catalysis .
- Methods of Application or Experimental Procedures: The research involved the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Application in Environmental Protection
- Summary of the Application: The compound 1-(Difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane is tracked and regulated by the EPA .
- Methods of Application or Experimental Procedures: This compound is monitored for its potential environmental impact .
- Results or Outcomes: The EPA maintains a registry of this substance and its potential effects .
Safety And Hazards
This involves identifying any hazards associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions or applications for the compound.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQNISEJVPQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166399 | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-methylbenzene | |
CAS RN |
1583-83-1 | |
| Record name | 1-(Difluoromethoxy)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-difluoro-p-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MNQ5HZ4LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)









